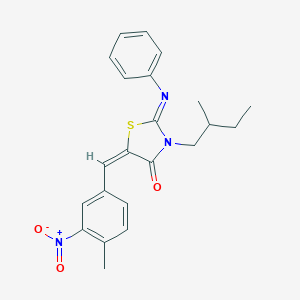
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
作用机制
The mechanism of action of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of various enzymes and proteins, including tyrosinase, acetylcholinesterase, and α-glucosidase. The compound has also been found to have a potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been found to have a potent antimicrobial activity against various bacteria and fungi. The compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, the compound has been found to have anticancer activity against various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure and properties. The compound has been found to have potent antimicrobial, antiviral, anticancer, and antioxidant properties, which make it a promising candidate for various scientific research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
未来方向
There are several future directions for the research and development of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the exploration of its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new derivatives and analogs of this compound with improved properties and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
合成方法
The synthesis of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 3-nitro-4-methylbenzaldehyde and 2-methyl-1-butylamine. The reaction occurs in the presence of a suitable catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
科学研究应用
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, anticancer, and antioxidant properties. The compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC 名称 |
(5E)-3-(2-methylbutyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-4-15(2)14-24-21(26)20(29-22(24)23-18-8-6-5-7-9-18)13-17-11-10-16(3)19(12-17)25(27)28/h5-13,15H,4,14H2,1-3H3/b20-13+,23-22? |
InChI 键 |
ZKXIBAPBUKLSKR-FTEWTSQZSA-N |
手性 SMILES |
CCC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
规范 SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297528.png)
![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
![2-(2-{3-bromo-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B297532.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B297533.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297534.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297535.png)
![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)
![2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B297541.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297550.png)